molecular formula C13H8N4O6 B3844074 2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid

2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid

Cat. No. B3844074
M. Wt: 316.23 g/mol
InChI Key: XKJFWNICDKASPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid, also known as NBD-HABA, is a fluorescent probe that is widely used in scientific research. Its unique properties make it a valuable tool in various applications such as biochemistry, cell biology, and analytical chemistry.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid is based on its fluorescent properties. This compound has a high quantum yield and excitation and emission spectra that are sensitive to changes in its microenvironment. When this compound is bound to a macromolecule such as a protein, its fluorescence properties change, allowing for the detection of changes in the macromolecule's conformation, interactions, and activity.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects on the macromolecules it labels. It is non-toxic and does not interfere with the biological activity of the labeled macromolecule. However, it is important to note that the labeling of a macromolecule with this compound may affect its properties, such as its solubility, stability, and activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid in lab experiments are its high sensitivity, accuracy, and versatility. It is a relatively simple and inexpensive labeling reagent that can be used in a wide range of applications. However, there are also limitations to its use. This compound labeling can be affected by the presence of other fluorescent molecules, and its fluorescence properties can be sensitive to changes in pH, temperature, and ionic strength.

Future Directions

There are several future directions for the use of 2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid in scientific research. One direction is the development of new labeling methods that can improve the sensitivity and accuracy of this compound labeling. Another direction is the use of this compound in the study of protein-protein interactions and signaling pathways. Additionally, this compound can be used in the development of new diagnostic tools and therapies for diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, this compound is a valuable fluorescent probe that is widely used in scientific research. Its unique properties make it a valuable tool in various applications such as biochemistry, cell biology, and analytical chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The use of this compound in scientific research is expected to continue to grow in the future, and it will continue to be a valuable tool for researchers in various fields.

Scientific Research Applications

2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid has been widely used as a fluorescent probe in various scientific research applications. It is commonly used as a labeling reagent for proteins, peptides, and nucleic acids. This compound can be used to detect changes in protein conformation, protein-protein interactions, and protein-ligand interactions. It is also used in fluorescence resonance energy transfer (FRET) assays and fluorescence microscopy.

properties

IUPAC Name

2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O6/c18-10-4-1-6(5-7(10)13(19)20)14-9-3-2-8-11(16-23-15-8)12(9)17(21)22/h1-5,14,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJFWNICDKASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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